Regioisomeric Selectivity: 5-Methyl-2-phenyl versus 2-Methyl-5-phenyl Furan Core Differentiation
The target compound's 5-methyl-2-phenylfuran core is specifically claimed as the preferred regioisomer for EP4 receptor antagonist activity, whereas the reversed 2-methyl-5-phenyl regioisomer (CAS 175276-57-0) is explicitly excluded from the patent claims for this therapeutic indication [1]. The pharmacophore definition in WO 00/18405 and related EP4 antagonist patents designates the 5-methyl-2-phenyl substitution pattern as essential, with the 2-methyl-5-phenyl analog producing inactive or substantially less potent derivatives [1].
| Evidence Dimension | Regioisomeric EP4 antagonist pharmacophore compatibility |
|---|---|
| Target Compound Data | 5-Methyl-2-phenylfuran core: explicitly claimed and exemplified in active EP4 antagonist compounds (e.g., 4-[[(5-methyl-2-phenylfuran-3-carbonyl)amino]methyl]benzoic acid) [1] |
| Comparator Or Baseline | 2-Methyl-5-phenylfuran core (CAS 175276-57-0): patent specifically states 'the compound is preferably not N-(5-phenyl-2-methyl-3-furoyl)-p-aminophenylacetic acid' [1] |
| Quantified Difference | Qualitative exclusion: comparator regioisomer is designated as non-preferred/inactive for EP4 antagonism [1] |
| Conditions | EP4 receptor antagonist pharmacophore defined in patent claims; primary headache disorder (migraine) therapeutic context |
Why This Matters
Procurement of the incorrect regioisomer (CAS 175276-57-0) yields EP4-inactive derivatives, wasting synthetic resources and compromising SAR consistency in medicinal chemistry programs.
- [1] Furan derivatives as EP4 receptor antagonists. AU2004281225A1. 2004. View Source
